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Compound of Interest

Compound Name: 3-Furanmethanol

Cat. No.: B180856

This guide provides a comprehensive overview of the spectroscopic data for 3-Furanmethanol
(CAS No. 4412-91-3), a key organic intermediate. The information is intended for researchers,
scientists, and professionals in drug development, offering a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 3-Furanmethanol, both *H and 3C NMR data are
crucial for confirming its structural integrity.

1H NMR Data

The 'H NMR spectrum of 3-Furanmethanol provides information on the chemical environment
of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated
chloroform (CDCIs) on a 400 MHz instrument.[1]
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Chemical Shift (d) in o Coupling Constant
Proton Multiplicity .
ppm (J) in Hz
H2 7.42-7.41 m
H5 7.40 - 7.39 m
H4 6.44 -6.42 m
CHz2 4.55 S
OH 1.81 brs

Table 1: *H NMR Spectroscopic Data for 3-Furanmethanol.[2]

3C NMR Data

The 3C NMR spectrum reveals the different carbon environments within the 3-Furanmethanol
molecule. The data was acquired in deuterated chloroform (CDClIs).[2][3]

Carbon Chemical Shift (d) in ppm
C5 143.3

Cc2 139.9

C3 125.1

C4 109.9

CH2 56.1

Table 2: 13C NMR Spectroscopic Data for 3-Furanmethanol.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 3-Furanmethanol would be expected
to show characteristic absorptions for the hydroxyl (-OH) group and the furan ring. While a full
dataset of peak values is not readily available in the search results, the presence of these
functional groups is a key characteristic.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b180856?utm_src=pdf-body
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www.benchchem.com/product/b180856?utm_src=pdf-body
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://www.benchchem.com/product/b180856?utm_src=pdf-body
http://www.chem.latech.edu/~upali/chem254/NMR%20Spectroscopy.pdf
https://www.benchchem.com/product/b180856?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. Electron lonization (EI) is a common method for the
analysis of small organic molecules.[4]

High-Resolution Mass Spectrometry (HRMS-EI)

High-resolution mass spectrometry provides a very accurate determination of the molecular
mass, which can be used to confirm the elemental composition of a molecule.

Parameter Value

Molecular Formula CsHeO2
Calculated m/z [M]* 98.0368
Measured m/z [M]* 98.0371

Table 3: High-Resolution Mass Spectrometry (HRMS-EI) Data for 3-Furanmethanol.[2]

The top three peaks in the GC-MS analysis are observed at m/z values of 98, 41, and 97.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on standard laboratory practices for the analysis of small
organic molecules.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Weigh approximately 5-10 mg of 3-Furanmethanol and dissolve it in
0.7 - 1.0 mL of deuterated chloroform (CDCIs).[2] The solution should be clear and
homogeneous. Transfer the solution into a clean, 8-inch NMR tube to a depth of about 4.5
cm.[2]

e Instrument Setup: The NMR spectra are typically acquired on a 400 MHz spectrometer.[1][3]
Before data acquisition, the magnetic field is shimmed to ensure homogeneity.
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o Data Acquisition: For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 133C NMR, which has a lower natural abundance and sensitivity,
more scans are generally required.[6] Broadband proton decoupling is typically used to
simplify the 13C spectrum.[6]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For
'H and 13C NMR in CDCl;s, the residual solvent peak can be used as an internal reference.

FT-IR Spectroscopy

o Sample Preparation: For a liquid sample like 3-Furanmethanol, the "neat" technique is often
employed.[3] A single drop of the liquid is placed between two sodium chloride (NaCl) or
potassium bromide (KBr) plates to form a thin film.[3][7]

o Background Spectrum: A background spectrum of the empty sample holder is recorded first.
[8] This is done to subtract any absorbance from the instrument optics or atmospheric
components like CO2z and water vapor.[8]

o Sample Spectrum: The prepared sample is placed in the instrument's sample compartment,
and the IR spectrum is recorded. The instrument measures the amount of infrared radiation
that is transmitted through the sample at different wavenumbers.[9]

o Data Processing: The final spectrum is presented as absorbance or transmittance versus
wavenumber (in cm~1). The background spectrum is automatically subtracted from the
sample spectrum by the instrument's software.[9]

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: 3-Furanmethanol, being a volatile liquid, is introduced into the ion
source of the mass spectrometer, where it is vaporized.[10]

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).[10][11] This process ejects an electron from the molecule,
creating a positively charged molecular ion (M*) and fragment ions.[10][11]
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¢ Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates
them based on their mass-to-charge (m/z) ratio.

« Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Furanmethanol.

Spectroscopic Analysis Workflow for 3-Furanmethanol
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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